molecular formula C11H16ClF2NO B2420207 2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride CAS No. 2551116-76-6

2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride

Cat. No.: B2420207
CAS No.: 2551116-76-6
M. Wt: 251.7
InChI Key: YARMGJBWXFOCIN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C({11})H({16})ClF(_{2})NO. It is characterized by the presence of two fluorine atoms, an ethanamine group, and a propan-2-yloxyphenyl moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propan-2-yloxybenzene and 2,2-difluoroethanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are often used.

    Substitution Reagents: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(2-methoxyphenyl)ethanamine;hydrochloride
  • 2,2-Difluoro-2-(2-ethoxyphenyl)ethanamine;hydrochloride
  • 2,2-Difluoro-2-(2-propoxyphenyl)ethanamine;hydrochloride

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yloxy group may confer distinct properties, making it suitable for particular applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-difluoro-2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-8(2)15-10-6-4-3-5-9(10)11(12,13)7-14;/h3-6,8H,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARMGJBWXFOCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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